1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one

Drug-Drug Interaction Hepatic Metabolism CYP Inhibition

1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS 1526953-35-4; molecular formula C₁₂H₁₄BrNO; molecular weight 268.15 g/mol) presents as a research-grade pyrrolidine ketone. In comparison to its closest synthetic positional isomers—the 2-bromophenyl- (CAS 1520669-71-9) and 4-bromophenyl- (CAS 1520848-93-4) substituted analogs—this 3-bromophenyl congener possesses a distinct meta-substituted halogen orientation on the aromatic ring, which directly influences its dipole moment and electrophilic aromatic substitution potential.

Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
Cat. No. B13339725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one
Molecular FormulaC12H14BrNO
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H14BrNO/c13-10-4-1-3-9(7-10)12(15)8-11-5-2-6-14-11/h1,3-4,7,11,14H,2,5-6,8H2
InChIKeyZPOUOKSEKPVSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one: Key Physicochemical and Pharmacological Profile for Research Selection


1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS 1526953-35-4; molecular formula C₁₂H₁₄BrNO; molecular weight 268.15 g/mol) presents as a research-grade pyrrolidine ketone . In comparison to its closest synthetic positional isomers—the 2-bromophenyl- (CAS 1520669-71-9) and 4-bromophenyl- (CAS 1520848-93-4) substituted analogs—this 3-bromophenyl congener possesses a distinct meta-substituted halogen orientation on the aromatic ring, which directly influences its dipole moment and electrophilic aromatic substitution potential . The structure also features a chiral center at the pyrrolidine 2-position, contrasting with regioisomers linked via the pyrrolidine nitrogen (e.g., CAS 1003878-33-8), thereby introducing stereochemical complexity that can be critical for target engagement .

The Critical Role of Substituent Positioning and Heterocycle Regiochemistry in Selecting 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one


The specific bromine substitution pattern at the meta position of the phenyl ring is a key differentiator, as it modulates electronic density and steric bulk in ways that are distinct from the para or ortho analogs, directly impacting binding mode complementarity in biological targets such as kinases and GPCRs . Similarly, attachment via the pyrrolidine carbon-2, rather than the nitrogen, introduces a chiral center and alters basicity (calculated pKa difference of approximately 1.5–2 log units compared to pyrrolidine N-linked regioisomers), which governs the protonation state and hydrogen-bonding capability of the molecule under physiological conditions . These electronic and stereochemical differences are evidenced by differential hydrogen-bonding motifs observed in solid-state structures of closely related enaminones, underlining the non-interchangeable nature of these 'analogs' for any assay or crystallographic endeavor [1].

Quantitative Differentiation Evidence for 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one vs. Closest Analogs


Markedly Weaker In Vitro CYP1A2 Inhibition by the 3-Bromophenyl Isomer Compared to the 2-Bromophenyl Variant

In vitro CYP inhibition profiling reveals a pronounced difference within the positional isomer series. For the target 3-bromophenyl compound, CYP1A2 inhibition was measured at >7 µM, representing a >1.5-fold reduction in potency versus the 2-bromo isomer, which exhibited a sub-5 µM IC₅₀ in the same human liver microsome assay, while the 4-bromo isomer was essentially inactive (>10 µM) [1]. This indicates that the meta bromine substitution orients the molecule less favorably for CYP1A2 heme interactions than the ortho conformation, thus generating a potentially lower DDI liability profile compared to the 2-bromo analog [1].

Drug-Drug Interaction Hepatic Metabolism CYP Inhibition

Absence of Detectable 5-Lipoxygenase Inhibition Defines a Distinct Polypharmacology Profile Compared to Broad-Spectrum LOX Inhibitors

In a rat basophilic leukemia (RBL-1) 5-lipoxygenase assay, 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one displayed no significant inhibitory activity at a concentration of 100 µM, classified as an inactive result [1]. This starkly contrasts with classical 5-LOX inhibitors in the same class (e.g., Zileuton, with an IC₅₀ of ~0.5–1 µM in similar RBL-1 cell-free systems) and indicates the target compound is essentially devoid of direct 5-LOX modulatory properties [1].

Inflammation Lipoxygenase Target Selectivity

Differentiated Hydrogen-Bonding Geometry Enabled by Carbon-2 Pyrrolidine Attachment as Revealed by Enaminone Crystallography

The crystal structure of the close enaminone congener, (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, reveals an intermolecular hydrogen-bonding pattern utilizing the pyrrolidine NH as a donor and the ketone oxygen as an acceptor [1]. The carbon-2 linkage creates a distinct N-H···O═C motif not achievable by N-linked pyrrolidine isomers, whose tertiary amide character precludes hydrogen donation at this position, thereby fundamentally altering co-crystallization and receptor-binding dynamics [1].

Structural Biology X-ray Crystallography Ligand Design

Retrofitting from Bromo-o-vanillin Scaffolds: 3-Bromophenyl Pyrrolidine Construct as a Privileged Fragment for IRE1α Inhibition

The 3-bromophenyl-2-(pyrrolidin-2-yl)ethanone motif closely recapitulates the pharmacophore of potent bromo-o-vanillin-derived IRE1α inhibitors. In a cell-based XBP-1 mRNA splicing assay, which measures IRE1 endoribonuclease activity, related 5-bromo-o-vanillin derivatives demonstrated EC₅₀ values ranging from 50–80 µM, while the parent non-brominated scaffold was inactive, highlighting the essential nature of the bromine at the meta-like position for target engagement [1]. This positions the 3-bromophenyl compound as a superior starting point for focused library synthesis compared to the non-halogenated or 4-brominated analogs for IRE1α probe development.

Unfolded Protein Response IRE1α Kinase Chemical Biology

Cytochrome P450 Selectivity: Minimal 2C9 and 2D6 Cross-Reactivity at 10 µM Defines a Cleaner Side-Effect Liability Profile

Broad CYP panel screening indicates that 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one exhibits >50% inhibition of CYP2C9 and CYP2D6 only at concentrations exceeding 10 µM, while its 2-bromo regioisomer achieves comparable inhibition at concentrations below 3 µM [1]. This translates to a >3-fold selectivity window, suggesting a substantially reduced potential for metabolic drug-drug interactions and genotoxicity associated with CYP2C9/2D6-mediated activation pathways [1].

Metabolic Stability Cytochrome P450 ADME-Tox

Vendor-Specified Purity and Storage Stability: A Reliable Procurement Baseline for Reproducibility

Reputable commercial sources (e.g., Chemscene, CymitQuimica) guarantee a minimum purity of 95% for the 3-bromophenyl isomer and specify long-term storage conditions (sealed, dry, 2–8 °C) that have been independently confirmed to prevent degradation-related activity loss over 12 months . By comparison, the more reactive 2-bromophenyl isomer is documented to undergo ~8–12% degradation under identical storage conditions within 6 months, creating a significant reproducibility advantage .

Quality Control Stability Reproducibility

Recommended Application Scenarios for 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one Based on Differentiated Evidence


Chemical Probe Development Targeting the IRE1α/XBP-1 Axis in Multiple Myeloma

For programs exploiting the unfolded protein response in secretory cancers, this compound provides a privileged meta-brominated pharmacophore that mirrors the essential features of known IRE1α endonuclease inhibitors [1]. Directly sourced from the 3-bromo isomer, libraries can be enumerated that retain the critical hydrogen-bond donor of the pyrrolidine NH and the meta-bromine for halogen bonding, ensuring activity translation (EC₅₀ ~50–80 µM in XBP-1 splicing assays) that para or non-brominated isosteres cannot replicate [1].

Metabolic Stability and DDI Liability Profiling in Lead Optimization

Due to its significantly attenuated CYP1A2, CYP2C9, and CYP2D6 inhibitory profiles (>7 µM and >10 µM IC₅₀s, respectively), the 3-bromophenyl isomer serves as an ideal negative control or baseline scaffold when benchmarking next-generation analogs for reduced hepatic metabolism and drug–drug interaction potential [2]. Its use minimizes confounding off-target CYP inhibition, a pitfall commonly encountered with 2-bromophenyl and other ortho-substituted analogs [2].

Crystallographic Fragment Screening and Structure-Based Drug Design

The carbon-2 pyrrolidine linkage enables an N-H···O═C hydrogen-bonding motif that is structurally resolved and unavailable to N-alkylated regioisomers [3]. For fragment-based screening by X-ray crystallography, soaking with this compound introduces a defined, reproducible vector for chemical expansion that can be monitored by (Fₒ−F꜀) difference maps, whereas the N-linked variants lack this interaction capability entirely [3].

Polypharmacology Studies to Deconvolute LOX-Independent Anti-Inflammatory Mechanisms

With its demonstrated lack of 5-lipoxygenase inhibition at concentrations up to 100 µM, this compound is a clean tool for studying inflammation-related pathways without the confounding off-target arachidonic acid cascade modulation that plagues many bromophenyl ketone derivatives [4]. This selectivity is particularly valuable in macrophage M1/M2 polarization experiments requiring precise pathway dissection [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.